6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a molecular formula of C17H23N5O2 and a molecular weight of 329.3968[_{{{CITATION{{{_1{887672-10-8 | 6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino7,8-a ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyrimidines or purines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is used to study the interactions between purine derivatives and biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine: This compound has potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism. It may be used as a lead compound for the development of new drugs targeting specific metabolic pathways.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
6-Cyclopentyl-2-(2-oxopropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness: 6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione stands out due to its specific substituents and the resulting structural features. These differences can lead to variations in reactivity, binding affinity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-5-20-15(23)13-14(19(4)17(20)24)18-16-21(12-8-6-7-9-12)10(2)11(3)22(13)16/h12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYRXSHBSCEQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCC4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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